molecular formula C21H25N5O B4882563 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Número de catálogo B4882563
Peso molecular: 363.5 g/mol
Clave InChI: AHBIVZTUEGAECR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases.

Mecanismo De Acción

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine works by inhibiting the activity of a specific protein, which is involved in the development of several diseases. This protein is known as Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of immune cells. By inhibiting BTK, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine can reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders.
Biochemical and Physiological Effects:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to reduce the activity of immune cells, which can help to reduce inflammation and prevent the development of autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has also been shown to have anti-cancer activity, as it can inhibit the growth and proliferation of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its specificity for BTK, which can help to reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which can help to improve its efficacy and safety. However, one of the limitations of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is its relatively low potency, which may limit its clinical efficacy.

Direcciones Futuras

There are several future directions for the development of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine. One of the main areas of focus is the development of more potent analogs of this compound, which can improve its clinical efficacy. Another area of focus is the evaluation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine in combination with other therapies, which can help to improve its therapeutic potential. Additionally, the development of biomarkers for patient selection and monitoring may help to improve the clinical development of this compound.
Conclusion:
5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been found to be effective in inhibiting the activity of a specific protein, which is involved in the development of several diseases. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has several advantages and limitations for lab experiments, and there are several future directions for the development of this compound. Overall, 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has the potential to be a promising therapeutic agent for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-cyclohexylphenyl isocyanate with 3-ethyl-5-(hydroxymethyl)isoxazole, followed by the reaction with 5-amino-1,2,4-triazole. This reaction results in the formation of 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine, which is then purified and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, which is involved in the development of several diseases, including cancer, inflammation, and autoimmune disorders. 5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine has been shown to be effective in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various diseases.

Propiedades

IUPAC Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-18-12-19(27-26-18)13-22-21-24-20(14-23-25-21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-12,14-15H,2-7,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIVZTUEGAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.